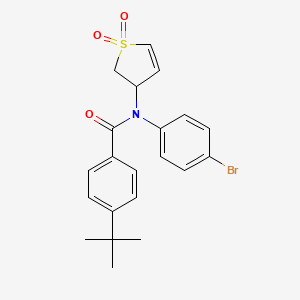
N-(4-bromophenyl)-4-(tert-butyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(4-bromophenyl)-4-(tert-butyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide" is a benzamide derivative with potential relevance in various fields of chemistry and pharmacology. Benzamide derivatives are known for their diverse biological activities and are often explored for their potential as therapeutic agents .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the formation of an amide bond between a carboxylic acid or its functional equivalent and an amine. In the context of the provided papers, similar compounds have been synthesized through various routes, including nucleophilic substitution reactions , ring-closing reactions , and base-catalyzed cyclization . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of an amide functional group attached to a benzene ring. The presence of substituents like the tert-butyl group and the 4-bromophenyl moiety can influence the molecular conformation and intramolecular interactions . The molecular structure is often confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry, and in some cases, X-ray crystallography .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including halogenation, nucleophilic substitution, and hydrogen bonding interactions . The presence of electron-withdrawing or electron-donating substituents can significantly affect the reactivity of the compound. For instance, the presence of a bromine atom can facilitate nucleophilic aromatic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents can lead to variations in these properties. Computational studies, including HOMO-LUMO analysis and NBO analysis, can provide insights into the electronic properties and stability of the molecule . Additionally, the first hyperpolarizability of such compounds can indicate their suitability for nonlinear optical (NLO) studies .
科学的研究の応用
Synthesis Techniques and Applications
- N-(4-bromophenyl)-4-(tert-butyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide and similar compounds have been utilized in various synthesis techniques. For instance, a palladium-catalyzed strategy was developed for synthesizing benzamides like N-(2-cyanophenyl)benzamides, which has implications in the synthesis of complex organic compounds (Wang et al., 2015).
Chemical Properties and Characterization
- Such compounds have been characterized in detail to understand their spectroscopic properties. For example, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was synthesized and characterized, providing insights into its crystal structure and chemical behavior, which is crucial for understanding its applications in material science and chemistry (Saeed et al., 2010).
Potential Biological and Pharmaceutical Applications
- Compounds with similar structures have been explored for their potential biological and pharmaceutical applications. For instance, derivatives have been synthesized and evaluated for antibacterial properties, indicating the potential of these compounds in developing new antimicrobial agents (Limban et al., 2011).
Material Science and Polymer Applications
- In material science, these compounds have been used to create polymers with specific properties. For instance, polyamides based on similar structures exhibited good solubility and thermal stability, indicating their usefulness in high-performance materials (Hsiao et al., 2000).
Electrochemical Applications
- The electrochemical properties of derivatives of similar compounds have been studied, suggesting their potential use in electronics and energy storage (Ozelcaglayan et al., 2012).
特性
IUPAC Name |
N-(4-bromophenyl)-4-tert-butyl-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrNO3S/c1-21(2,3)16-6-4-15(5-7-16)20(24)23(18-10-8-17(22)9-11-18)19-12-13-27(25,26)14-19/h4-13,19H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPKEUFHDYMUOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

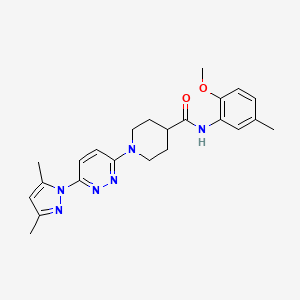
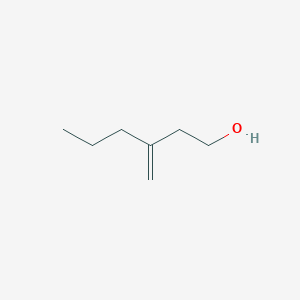
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide](/img/structure/B3012775.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B3012777.png)
![N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B3012778.png)
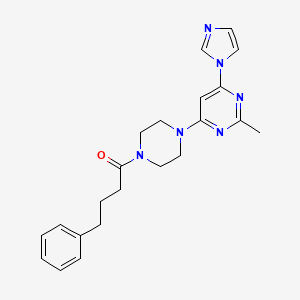
![2,2-Difluoro-8-azadispiro[3.1.36.14]decane;hydrochloride](/img/structure/B3012781.png)
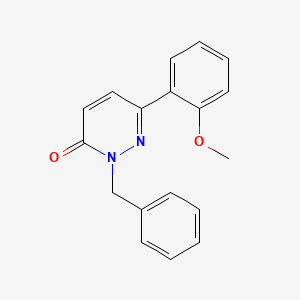
![(4-Morpholin-4-ylphenyl)-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B3012784.png)
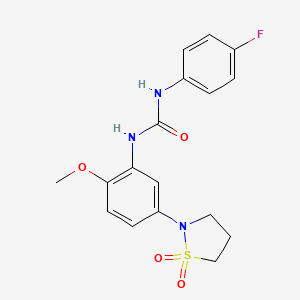
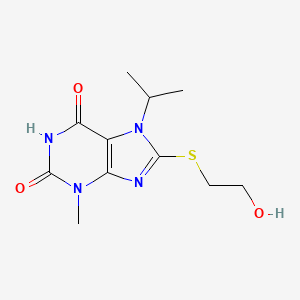

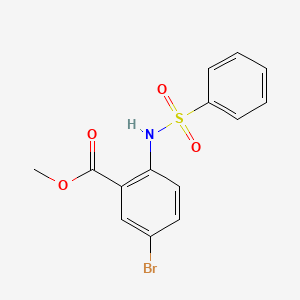
![1-methyl-3-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)pyridin-2(1H)-one](/img/structure/B3012796.png)